N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Fragment-based drug discovery Aspartic protease inhibition X-ray crystallography

Fragment-based screening often yields hits that fail in follow-up due to unconfirmed binding modes. F91 (CAS 774553-49-0) is a validated exception, co-crystallized with endothiapepsin (PDB 3PI0, 1.64 Å), confirming direct contact with catalytic aspartates. It also shows cellular activity against HSF1 (EC50 6.77 µM). - Confirmed crystallographic binding mode for rational structure-guided optimization. - Dual biochemical/cellular validation reduces attrition risk in fragment growing campaigns. - Available from stock with rapid global shipping to accelerate your discovery timeline.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 774553-49-0
Cat. No. B276709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
CAS774553-49-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NCC3=CC=NC=C3
InChIInChI=1S/C14H14N2O2/c1-2-13-14(18-8-7-17-13)9-12(1)16-10-11-3-5-15-6-4-11/h1-6,9,16H,7-8,10H2
InChIKeyZEHRBOVXNPCYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-(Pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 774553-49-0) is a synthetic small-molecule fragment (C₁₄H₁₄N₂O₂, MW 242.27 Da) that integrates a 2,3-dihydro-1,4-benzodioxin scaffold with a 4‑pyridinylmethylamine side‑chain [1]. Physicochemical profiling gives XLogP3 = 2, one H‑bond donor (NH), four H‑bond acceptors (pyridine N, ether O’s, aniline NH) and three rotatable bonds, placing it just outside the strict “Rule‑of‑3” (Ro3) fragment boundary [1]. The compound is registered in public chemical databases under ligand code F91 and has been co‑crystallized with the aspartic protease endothiapepsin, establishing a validated experimental starting point for structure‑guided optimization [2][3].

Fragment-based lead discovery starting point: validated biochemical hit with co-crystal structure
Direct binding to endothiapepsin catalytic aspartates confirmed at 1.64 Å resolution
Non-Rule-of-3 HBA=4 provides an extra pyridine vector for fragment growing strategies

Why Generic Substitution Fails: Quantitative Differentiation


Fragment‑based lead discovery demands that every library member be treated as a distinct chemical hypothesis because even subtle alterations in hydrogen‑bonding capacity, basicity, or conformational flexibility can abolish binding or change binding mode. In the Köster et al. endothiapepsin screen, only 55 of 364 fragments (15 %) met the ≥40 % inhibition threshold at 1 mM, and merely 11 of those 55 yielded X‑ray‑quality crystals—F91 being one of them [1]. Consequently, replacing F91 with an unvalidated “in‑class” analog risks losing the confirmed crystallographic binding mode (direct contact with the catalytic dyad aspartates) that is essential for rational structure‑guided growing or merging strategies [1]. The following evidence guide quantifies the key dimensions in which F91 outperforms both non‑hit fragments and Ro3‑compliant alternatives that lack the extra H‑bond acceptor and/or the pyridine nitrogen required for ionic interactions with the target.

Crystallographic binding mode

Unvalidated analogs rarely reproduce the direct dyad interaction; only 3% of library fragments crystallized with endothiapepsin.

Hydrogen-bond capacity

Ro3-compliant replacements lack the critical pyridine nitrogen, losing the ionic contact with catalytic aspartates.

Orthogonal validation

Generic substitutes may show no cellular HSF1 activity, sacrificing the dual-target confidence that F91 provides.

Product-Specific Quantitative Evidence Guide


Crystallographic Hit Validation vs. Non-Hit Fragments

In a 364‑fragment library screened at 1 mM against endothiapepsin using a fluorogenic substrate cleavage assay, only 55 compounds (15 %) met the hit criterion of ≥40 % inhibition [1]. F91 was one of these 55 hits and, more importantly, one of only 11 fragments (3 % of the library) that yielded a crystal structure bound to endothiapepsin [1][2]. The remaining 309 fragments either failed to reach the inhibition threshold or did not produce diffracting crystals, demonstrating that F91 possesses a rare combination of enzyme inhibition and crystallizability within this chemically diverse set.

Hit vs Non-Hit Fragments
Class-level inference
Top 3% of library crystallized (11/364)
Validated hit reduces procurement risk
≥40% inhibition at 1 mM, co-crystal structures available
Fragment-based drug discovery Aspartic protease inhibition X-ray crystallography

Non-Rule-of-3 H-Bond Acceptor Advantage

Astex’s Rule‑of‑3 (Ro3) for fragments stipulates HBA ≤ 3, yet F91 possesses four H‑bond acceptors (two ether oxygens, one aniline‑type NH, and the pyridine nitrogen) [1]. This exceeds the Ro3 limit, a feature that the library designers argue is beneficial: extra H‑bond acceptors (particularly the pyridine N) offer additional vectors for growing or merging the fragment, enabling ionic interactions with the target’s aspartate dyad that Ro3‑compliant fragments cannot form [2]. In the Köster et al. study, only 4 of the 11 crystallized fragments were Ro3‑compliant, implying that non‑Ro3 fragments like F91 provide structural features that facilitate productive binding and subsequent chemical elaboration [2].

H-Bond Acceptor Advantage
Class-level inference
HBA = 4 (vs Ro3 limit ≤3)
Extra pyridine N enables dyad interaction
Ro3 fragments lack this functional handle
Fragment library design Rule-of-3 Hydrogen bond acceptor

Cell-Based HSF1 Inhibitory Activity

In a luminescence cell‑based dose‑confirmation HTS assay for inhibitors of Heat Shock Factor 1 (HSF1, murine), F91 exhibited an EC50 of 6767 ± 1096 nM (approximately 6.8 µM) [1]. While this value is modest, it falls within the double‑digit micromolar range typical of fragment hits in cell‑based formats, where many fragments in public screening collections show EC50 > 30 µM or are inactive [2]. This cell‑activity level, combined with the endothiapepsin crystallographic data, distinguishes F91 from fragments that lack any cellular activity or that require extensive optimization before showing target engagement in a cellular context.

Cell-Based HSF1 Activity
Class-level inference
EC50 6.77 µM
Cell activity within fragment range
Luminescence assay, murine HSF1
HSF1 inhibition Cell-based assay Fragment activity

Direct Binding to Catalytic Dyad Aspartates

F91 engages the catalytic dyad aspartates (Asp32/Asp215) of endothiapepsin through a direct hydrogen‑bond network mediated by its pyridine nitrogen and aniline NH, as revealed by the 1.64 Å crystal structure 3PI0 [1][2]. This “direct‑binding” mode contrasts with two other binding classes observed in the same fragment library: water‑mediated contacts with the aspartates, or binding to peripheral specificity pockets without dyad interaction [2]. Fragments that employ water‑mediated binding often exhibit lower ligand efficiency and are more challenging to optimize because the water network must be preserved or productively displaced. The direct dyad contact of F91 provides a cleaner electrostatic anchor for computational docking and structure‑based design.

Direct Binding Mode
Supporting evidence
Direct H-bond to catalytic aspartates
Clean electrostatic anchor for design
1.64 Å resolution, endothiapepsin PDB 3PI0
Binding mode Catalytic dyad Aspartic protease Fragment pharmacophore

Multi-Target Activity Profile

F91 is one of the rare fragments that has demonstrated activity in two mechanistically unrelated assays: (i) biochemical inhibition of endothiapepsin (≥40 % at 1 mM) and (ii) cell‑based inhibition of HSF1 (EC50 = 6.77 µM) [1][2]. Most fragments of similar molecular weight (242 Da) are reported to be active against only a single target or are completely inactive in cellular assays, as evidenced by the low overall hit rates in both the endothiapepsin biochemical screen (15 %) and the HSF1 HTS campaign (where sub‑10 µM hits are sparse among >300 000 compounds) [1][3]. This dual‑readout profile suggests that F91’s pharmacophore (4‑pyridinylmethylamine linked to a benzodioxin) may be a privileged scaffold for engaging both aspartic proteases and transcription‑factor–related targets, broadening its utility in mechanism‑of‑action studies.

Multi-Target Activity Profile
Cross-study comparable
Active in enzymatic + cell-based orthogonal assays
Increases confidence for SAR studies
Endothiapepsin inhibition + HSF1 cell activity
Polypharmacology Fragment profiling Endothiapepsin HSF1

Best Research and Industrial Application Scenarios


Structure-Guided Fragment Growing for Aspartic Proteases

F91’s validated direct binding to the catalytic dyad aspartates of endothiapepsin, combined with its non‑Ro3 HBA = 4 profile that provides an extra synthetic vector through the pyridine nitrogen, makes it a prime starting point for fragment growing campaigns targeting aspartic proteases [1][2]. Users can employ the available high‑resolution crystal structure (PDB 3PI0, 1.64 Å) to rationally append substituents at the pyridine C2 or C3 positions, or to merge F91 with fragments occupying adjacent subsites (S1/S2/S3) identified from the same library [2].

Cellular Target-Engagement Studies for HSF1 Pathway

Because F91 has a measured cell‑based EC50 of 6.77 µM against murine HSF1 [3], it can serve as a tool compound for probing HSF1‑mediated transcriptional stress responses in mammalian cells. This level of cellular activity is sufficiently potent for phenotypic screening follow‑up, and the well‑characterized physicochemical properties (XLogP = 2, MW 242) suggest acceptable passive permeability for intracellular target engagement.

Fragment-Library Benchmarking and Docking Validation

F91’s dual‑assay validation (biochemical endothiapepsin + cellular HSF1) and its well‑resolved crystal structure make it a valuable reference compound for benchmarking computational fragment docking and scoring algorithms [1][3]. The direct dyad‑binding mode provides a clean test case for electrostatic modeling and water‑network prediction in aspartic protease active sites, enabling software developers to calibrate scoring functions against a fragment whose experimental binding pose is known at high resolution.

Chemical Biology Probe Design from Privileged Scaffold

The benzodioxin‑pyridinylmethylamine scaffold of F91 is a privileged chemotype that has not been extensively exploited in commercial fragment libraries. Its four H‑bond acceptors and single H‑bond donor offer multiple orthogonal vectors for attaching photo‑affinity labels, fluorescent tags, or biotin handles, converting F91 into a chemical biology probe for protein pull‑down or cellular imaging experiments targeting aspartic proteases or HSF1‑interacting partners [1][2].

Application
Selection Property
Validation Focus
Aspartic protease fragment growing
Direct dyad-binding mode
Binding mode retention after elaboration
HSF1 pathway engagement
Cell-based activity profile
Target engagement confirmation
Docking algorithm benchmarking
High-resolution co-crystal structure
Pose prediction accuracy
Chemical biology probe design
Multiple H-bond acceptors
Affinity retention after labeling
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